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Compound of Interest

Compound Name: ethyl (5S)-5-cyano-L-prolinate

Cat. No.: B1312215 Get Quote

Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide

structures, making it a cornerstone in the design of peptidomimetics and therapeutic agents.[1]

Its derivatives are integral to a wide array of pharmaceuticals, including inhibitors for enzymes

like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).[1][2][3] Ethyl
(5S)-5-cyano-L-prolinate emerges as a particularly valuable building block, combining the

foundational proline scaffold with two key functional groups: an ethyl ester for further synthetic

modification and a cyano (nitrile) group.

The nitrile moiety is far more than a simple functional group; it is a versatile pharmacophore

that has seen increasing use in modern drug design.[4][5] Its small size, metabolic stability, and

unique electronic properties allow it to serve as a bioisostere for carbonyl or hydroxyl groups,

participate in crucial hydrogen bonding interactions, and, most notably, act as a reversible

covalent "warhead" for inhibiting certain classes of enzymes, particularly serine proteases.[6]

This guide will dissect the properties, synthesis, and strategic utility of ethyl (5S)-5-cyano-L-
prolinate, positioning it as a key intermediate for advanced drug discovery campaigns.

Physicochemical and Structural Characteristics
A precise understanding of a molecule's properties is fundamental to its application. Ethyl
(5S)-5-cyano-L-prolinate is a chiral molecule whose identity is defined by the specific

arrangement of its atoms. The key physicochemical data are summarized below.
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Property Value Source

Molecular Formula C₈H₁₂N₂O₂ [7]

Molecular Weight 168.19 g/mol [7]

CAS Number 435274-88-7 [8]

IUPAC Name
ethyl (2S,5S)-5-

cyanopyrrolidine-2-carboxylate
N/A

Appearance
(Expected) Colorless to pale

yellow oil/solid
N/A

Boiling Point Data not readily available [7]

Melting Point Data not readily available [7]

The stereochemistry, designated as (5S), is critical. This specific configuration dictates the

three-dimensional orientation of the cyano group relative to the ethyl carboxylate at the C2

position, which is paramount for achieving stereospecific interactions with chiral biological

targets like enzyme active sites.

Synthesis and Purification Workflow
While a direct, published procedure for this specific molecule is not widely available, a robust

and logical synthetic route can be designed based on established organometallic chemistry

and stereoselective functionalization of proline derivatives.[1][9] The proposed pathway

involves two primary stages: esterification of L-proline and subsequent stereoselective

cyanation.

Proposed Synthetic Pathway
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Stage 1: Esterification

Stage 2: Stereoselective Cyanation

L-Proline

Ethyl L-prolinate

  Ethanol (EtOH)
  Thionyl Chloride (SOCl₂)

  0°C to Reflux

N-Protected Ethyl L-prolinate

  Protection (e.g., Boc₂O)
  DMAP, CH₂Cl₂

Ethyl (5S)-5-cyano-L-prolinate

  1. Electrochemical Oxidation or
     N-Bromosuccinimide (NBS)

  2. Cyanide Source (e.g., TMSCN)
  3. Deprotection (e.g., TFA)
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Caption: Proposed two-stage synthesis of ethyl (5S)-5-cyano-L-prolinate.

Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl L-prolinate

Causality: This is a classic Fischer esterification. Thionyl chloride (SOCl₂) is an excellent

choice as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is
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highly reactive towards the ethanol nucleophile. The byproducts (SO₂ and HCl) are gaseous,

which helps drive the reaction to completion.

Protocol:

Suspend L-proline (1.0 eq) in absolute ethanol (approx. 5 mL per gram of proline) in a

round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Cool the suspension to 0°C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: This reaction

is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4

hours, or until TLC analysis indicates the consumption of the starting material.

Cool the reaction to room temperature and carefully remove the solvent under reduced

pressure.

The resulting crude product, ethyl L-prolinate hydrochloride, can be used directly or

neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an

organic solvent (e.g., ethyl acetate) to yield the free amine.

Stage 2: Stereoselective Cyanation

Causality: Direct functionalization at the C5 position of proline is challenging. A common

strategy involves generating an N-acyliminium ion intermediate, which is then attacked by a

nucleophile.[1] Protecting the nitrogen (e.g., with a Boc group) is often necessary first. The

N-acyliminium ion can be formed via oxidation (electrochemically or with reagents like NBS).

The subsequent introduction of the cyanide source (e.g., Trimethylsilyl cyanide, TMSCN)

proceeds with stereocontrol influenced by the existing chiral center at C2. Final deprotection

yields the target compound.

Protocol:

Protection: Dissolve ethyl L-prolinate (1.0 eq) in dichloromethane (CH₂Cl₂). Add Di-tert-

butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP. Stir at room
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temperature until the reaction is complete. Work up to isolate the N-Boc protected

intermediate.

Cyanation: Dissolve the N-Boc-ethyl L-prolinate in an appropriate solvent like acetonitrile.

In a separate, non-nucleophilic solvent, add N-Bromosuccinimide (NBS) at a low

temperature (e.g., -78°C).

Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) and a Lewis acid catalyst (e.g., BF₃·OEt₂) to

the reaction mixture.

Allow the reaction to proceed at low temperature, monitoring by TLC.

Upon completion, quench the reaction carefully with a saturated aqueous solution of

NaHCO₃.

Deprotection: After extraction and isolation, dissolve the crude product in CH₂Cl₂ and add

trifluoroacetic acid (TFA). Stir until the Boc group is cleaved.

Neutralize and extract to isolate the crude final product.

Purification Workflow
Purification is essential to isolate the target compound from byproducts and unreacted starting

materials. A standard liquid chromatography approach is recommended.

Crude Reaction
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Liquid-Liquid
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Chromatography

Pure Fractions
(TLC Verified)Solvent Gradient

(e.g., Hexane/EtOAc)

Eluent Final Solvent
Removal Pure Ethyl (5S)-5-cyano-L-prolinate
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Caption: Standard purification workflow for ethyl (5S)-5-cyano-L-prolinate.

Analytical Characterization
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Structural confirmation and purity assessment are non-negotiable. The following spectroscopic

methods are essential, and the table summarizes the expected key signals for verification.

Technique Expected Signature Rationale

¹H NMR
~4.2 ppm (q, 2H), ~1.3 ppm (t,

3H)
Ethyl ester group (-OCH₂CH₃)

~4.5-4.8 ppm (m, 1H) C5 proton (α to cyano group)

~3.8-4.0 ppm (m, 1H) C2 proton (α to ester)

~2.0-2.5 ppm (m, 4H) C3 and C4 methylene protons

Broad singlet (1H)
Secondary amine proton (-

NH-)

¹³C NMR ~170-175 ppm Ester carbonyl carbon (C=O)

~118-122 ppm Nitrile carbon (C≡N)

~60-65 ppm
Ester methylene carbon (-

OCH₂)

~58-62 ppm C2 carbon

~45-50 ppm C5 carbon

~14 ppm Ester methyl carbon (-CH₃)

IR Spectroscopy ~2240-2260 cm⁻¹ Strong, sharp C≡N stretch

~1730-1750 cm⁻¹ Strong C=O (ester) stretch

~3300-3500 cm⁻¹ N-H stretch (secondary amine)

Mass Spec (ESI+) m/z = 169.097
[M+H]⁺ calculated for

C₈H₁₂N₂O₂

Applications in Drug Development: A Focus on DPP-
4 Inhibition
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The true value of ethyl (5S)-5-cyano-L-prolinate lies in its application as a scaffold for potent

and selective enzyme inhibitors. A prime example is its use in developing inhibitors for

Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that inactivates incretin hormones (like GLP-1), which are crucial for

regulating blood glucose.[3][10] Inhibiting DPP-4 prolongs the action of these hormones,

making it an effective strategy for treating type 2 diabetes.[11] Many successful DPP-4

inhibitors, such as Vildagliptin and Saxagliptin, are proline mimetics. The mechanism often

involves the nitrile group acting as an electrophile that is reversibly attacked by the catalytic

serine residue (Ser630) in the enzyme's active site.[6]

DPP-4 Active Site

Inhibitor Scaffold

S1 Pocket (Hydrophobic) Catalytic Triad S2 Pocket Ser630-OH

Pyrrolidine Ring

Cyano Group (C≡N)
R-Group

 Binds in S1 Pocket
 (Shape Complementarity)

 Modulates Selectivity
 & Potency

 Reversible Covalent Attack
 (Forms Heminital Adduct)
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Caption: Interaction of a cyano-proline scaffold with the DPP-4 active site.

The (5S)-cyano stereocenter of the title compound is critical for correctly positioning the nitrile

for attack by the catalytic serine. The ethyl ester at the C2 position provides a convenient

handle for elaboration, allowing medicinal chemists to attach various functional groups (the "R-

Group" in the diagram) to optimize binding in other pockets of the enzyme (e.g., the S2 pocket),

thereby enhancing potency and selectivity.

Safety, Handling, and Storage
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While a specific Safety Data Sheet (SDS) for ethyl (5S)-5-cyano-L-prolinate may not be

universally available, prudent laboratory practices should be based on analogous compounds

containing ester, amine, and nitrile functionalities.[12][13]

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective

equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of

vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids or bases.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
Ethyl (5S)-5-cyano-L-prolinate is a high-value, synthetically accessible building block for drug

discovery. Its rigid, chiral proline core combined with a strategically placed, reactive nitrile

group makes it an ideal starting point for the rational design of enzyme inhibitors, particularly

for serine proteases like DPP-4. The synthetic and analytical protocols outlined in this guide

provide a framework for its preparation and validation, enabling researchers to leverage its

unique chemical architecture to advance the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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